![molecular formula C14H19NO4S B2672164 8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 853751-19-6](/img/structure/B2672164.png)
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 and it has a molar mass of 143.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring with two oxygen atoms and one nitrogen atom . The tosyl group in 8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane is attached to the nitrogen atom .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
Spirocyclotriphosphazenes Synthesis
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane: serves as a building block for synthesizing spirocyclotriphosphazenes. These compounds exhibit interesting structural features and have applications in materials science, catalysis, and supramolecular chemistry .
Organic Synthesis
As a versatile reagent, this compound finds utility in organic synthesis. Researchers use it to introduce the spirocyclic motif into molecules, leading to novel structures with potential biological or pharmacological activity. The spirocyclic framework can enhance drug-like properties and improve bioavailability .
Spiro Compounds in Medicinal Chemistry
Spirocyclic compounds have gained attention in medicinal chemistry due to their unique three-dimensional arrangement. Researchers explore their potential as drug candidates, especially in areas like antiviral, antibacterial, and anticancer drug development. The spirocyclic scaffold can influence binding interactions and enhance selectivity .
Spiro Lactones and Spiro Ethers
The spirocyclic moiety in this compound contributes to the synthesis of spiro lactones and spiro ethers. These classes of compounds have diverse biological activities, including antifungal, anti-inflammatory, and antitumor effects. Researchers investigate their potential as therapeutic agents .
Spiro Compounds in Agrochemicals
Spirocyclic derivatives play a role in agrochemical research. Their unique structures can enhance pesticide or herbicide properties, leading to improved crop protection. Investigating the biological activity of spiro compounds helps develop environmentally friendly and effective agrochemicals .
Spiro Heterocycles in Material Science
The spirocyclic motif is also relevant in material science. Researchers explore spiro heterocycles for their optical, electronic, and mechanical properties. These compounds find applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials .
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-12-2-4-13(5-3-12)20(16,17)15-8-6-14(7-9-15)18-10-11-19-14/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUOOZWKSYNHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.